N-Cbz-2-(3-fluorocyclopentyl)ethanamine
Description
N-Cbz-2-(3-fluorocyclopentyl)ethanamine is a fluorinated ethanamine derivative characterized by a carbobenzyloxy (Cbz) protecting group and a 3-fluorocyclopentyl substituent. This compound is of interest in medicinal chemistry for its structural features, which may confer unique pharmacokinetic or pharmacodynamic properties compared to non-fluorinated or differently substituted analogs.
Properties
Molecular Formula |
C15H20FNO2 |
|---|---|
Molecular Weight |
265.32 g/mol |
IUPAC Name |
benzyl N-[2-(3-fluorocyclopentyl)ethyl]carbamate |
InChI |
InChI=1S/C15H20FNO2/c16-14-7-6-12(10-14)8-9-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,18) |
InChI Key |
JCABJTFWBZJSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CCNC(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(3-fluorocyclopentyl)ethanamine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or sodium bicarbonate to form the N-Cbz-protected amine .
Industrial Production Methods
Industrial production methods for N-Cbz-2-(3-fluorocyclopentyl)ethanamine may involve large-scale synthesis using similar reaction conditions as described above. The process is typically optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-(3-fluorocyclopentyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the N-Cbz protecting group to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce the free amine .
Scientific Research Applications
N-Cbz-2-(3-fluorocyclopentyl)ethanamine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Cbz-2-(3-fluorocyclopentyl)ethanamine involves its interaction with specific molecular targets. The N-Cbz group protects the amine functionality, allowing for selective reactions at other sites. The fluorocyclopentyl group can interact with biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Fluorine vs. Chlorine : Fluorine in this compound reduces metabolic degradation compared to chlorinated analogs (e.g., ’s chloroethyl derivatives), which are more reactive and prone to nucleophilic substitution .
- Cbz Group vs. Trifluoromethyl Benzyl : The Cbz group provides steric protection, unlike the electron-withdrawing trifluoromethyl group in ’s compound, which may enhance binding to hydrophobic pockets in receptors .
- Cyclopentyl vs.
Physicochemical Properties
Table 2: Calculated Molecular Descriptors (Hypothetical vs. Data)
| Descriptor | This compound | 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) | 25B-NBOMe (N-benzyl derivative of 2C-B) |
|---|---|---|---|
| Dipole Moment (D) | ~3.5 (estimated) | 4.2 | 5.8 |
| HOMO-LUMO Gap (eV) | ~4.0 | 3.7 | 3.5 |
| LogP (Lipophilicity) | 2.8 | 2.1 | 3.4 |
| Electrophilicity Index | 1.6 | 1.9 | 2.3 |
Insights :
- Lipophilicity : The fluorocyclopentyl and Cbz groups in the target compound contribute to a higher LogP than 2C-B (), suggesting better blood-brain barrier penetration .
- Electron Effects : The HOMO-LUMO gap of the target compound (estimated) is wider than that of 25B-NBOMe, indicating lower reactivity and greater stability .
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